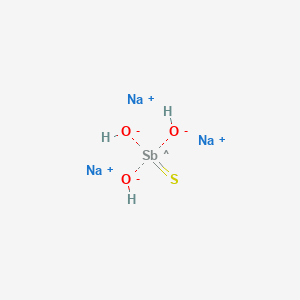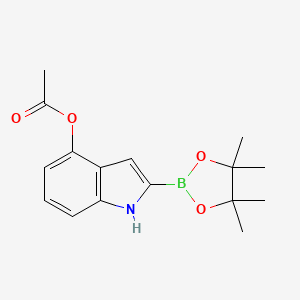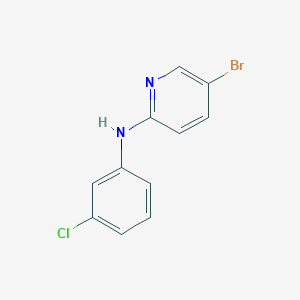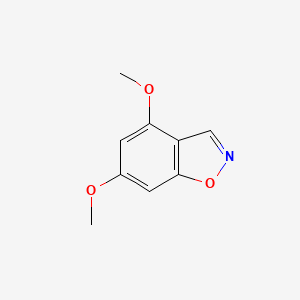
4,6-dimethoxy-1,2-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethoxy-1,2-benzoxazole is a heterocyclic organic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy groups at the 4 and 6 positions of the benzene ring enhances the compound’s chemical properties, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 4,6-dimethoxy-1,2-benzoxazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for forming the isoxazole ring. For instance, the reaction of 4,6-dimethoxy-2-nitrobenzaldehyde with hydroxylamine-O-sulfonic acid under basic conditions can yield this compound .
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of strong bases and silylating agents in aprotic media to promote the formation of the desired benzisoxazole .
Analyse Chemischer Reaktionen
4,6-dimethoxy-1,2-benzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols.
One notable reaction is the gold-catalyzed reaction of this compound with propiolates and ynamides, which leads to the formation of 7-acylindolyl derivatives and quinolone oxides . The reaction mechanism involves nucleophilic attack by the nitrogen atom, followed by N–O bond cleavage and subsequent formation of gold carbenoid intermediates .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,6-dimethoxy-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity against Acinetobacter baumannii is believed to be mediated through the inhibition of enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These enzymes play crucial roles in bacterial metabolism, and their inhibition disrupts essential cellular processes, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
4,6-dimethoxy-1,2-benzoxazole can be compared with other benzisoxazole derivatives, such as 3,6-dihydroxy-1,2-benzisoxazole and 2,1-benzisoxazole. While these compounds share a common benzisoxazole core, the presence and position of substituents like methoxy or hydroxy groups significantly influence their chemical properties and biological activities .
3,6-Dihydroxy-1,2-benzisoxazole: Exhibits potent antibacterial activity and is structurally similar to this compound.
2,1-Benzisoxazole: Used as a starting material for the synthesis of various heterocyclic compounds and exhibits diverse pharmacological activities.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
4,6-dimethoxy-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO3/c1-11-6-3-8(12-2)7-5-10-13-9(7)4-6/h3-5H,1-2H3 |
InChI-Schlüssel |
WDVYLYYDNBRGFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=NO2)C(=C1)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
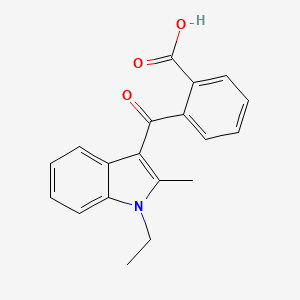
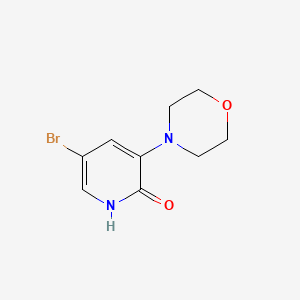
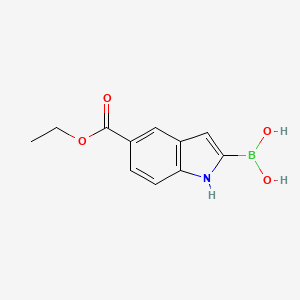
![Phenol, 4-(1,1-dimethylethyl)-2-methyl-6-[(2-nitrophenyl)azo]-](/img/structure/B8664018.png)
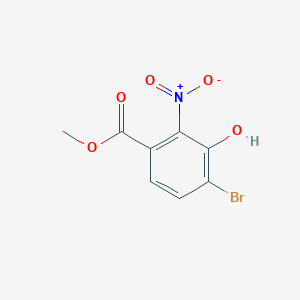
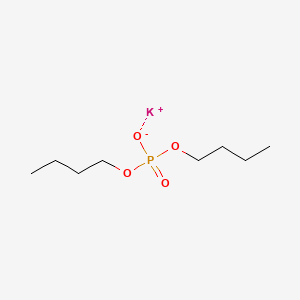
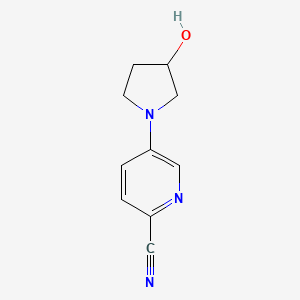
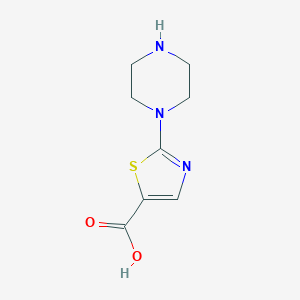
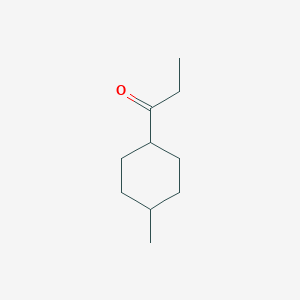
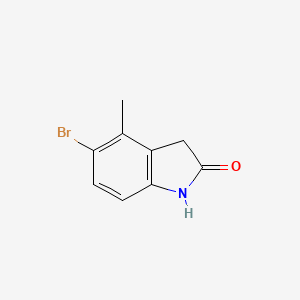
![Diethyl formamido[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B8664051.png)
